

Application Notes and Protocols: Dodecyltriphenylphosphonium Bromide (DTPB) as an Industrial Fungicide and Bactericide

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Compound of Interest

Compound Name: *Dodecyltriphenylphosphonium
bromide*

Cat. No.: *B093378*

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Introduction

Dodecyltriphenylphosphonium bromide (DTPB) is a quaternary phosphonium salt that exhibits broad-spectrum antimicrobial activity against a variety of microorganisms, including bacteria and fungi of industrial significance. Its cationic nature and lipophilic characteristics contribute to its efficacy as a biocide in various applications, such as water treatment, cooling towers, and the pulp and paper industry, where it is particularly effective against problematic microbes like sulfate-reducing bacteria (SRB).^[1] This document provides detailed application notes, protocols for efficacy testing, and an overview of its mechanism of action.

Physicochemical Properties

Property	Value
CAS Number	15510-55-1
Molecular Formula	C ₃₀ H ₄₀ BrP
Molecular Weight	511.52 g/mol
Appearance	White to off-white crystalline powder
Melting Point	85-88 °C
Solubility	Soluble in water and various organic solvents

Applications in Industrial Microbiology

Dodecyltriphenylphosphonium bromide is primarily utilized for the control of microbial growth in aqueous industrial systems. Its efficacy against a wide range of microorganisms prevents biofouling, corrosion, and spoilage.

- **Water Treatment Systems and Cooling Towers:** DTPB is an effective agent for controlling the proliferation of algae, fungi, and bacteria, including slime-forming and sulfate-reducing bacteria, which can cause significant operational issues.
- **Pulp and Paper Industry:** It is used to prevent microbial spoilage of pulp and to control slime formation in paper machine systems.[\[1\]](#)
- **Oil and Gas Industry:** DTPB can be employed to inhibit the growth of sulfate-reducing bacteria in drilling fluids and production waters, thereby mitigating microbially influenced corrosion.

Mechanism of Action

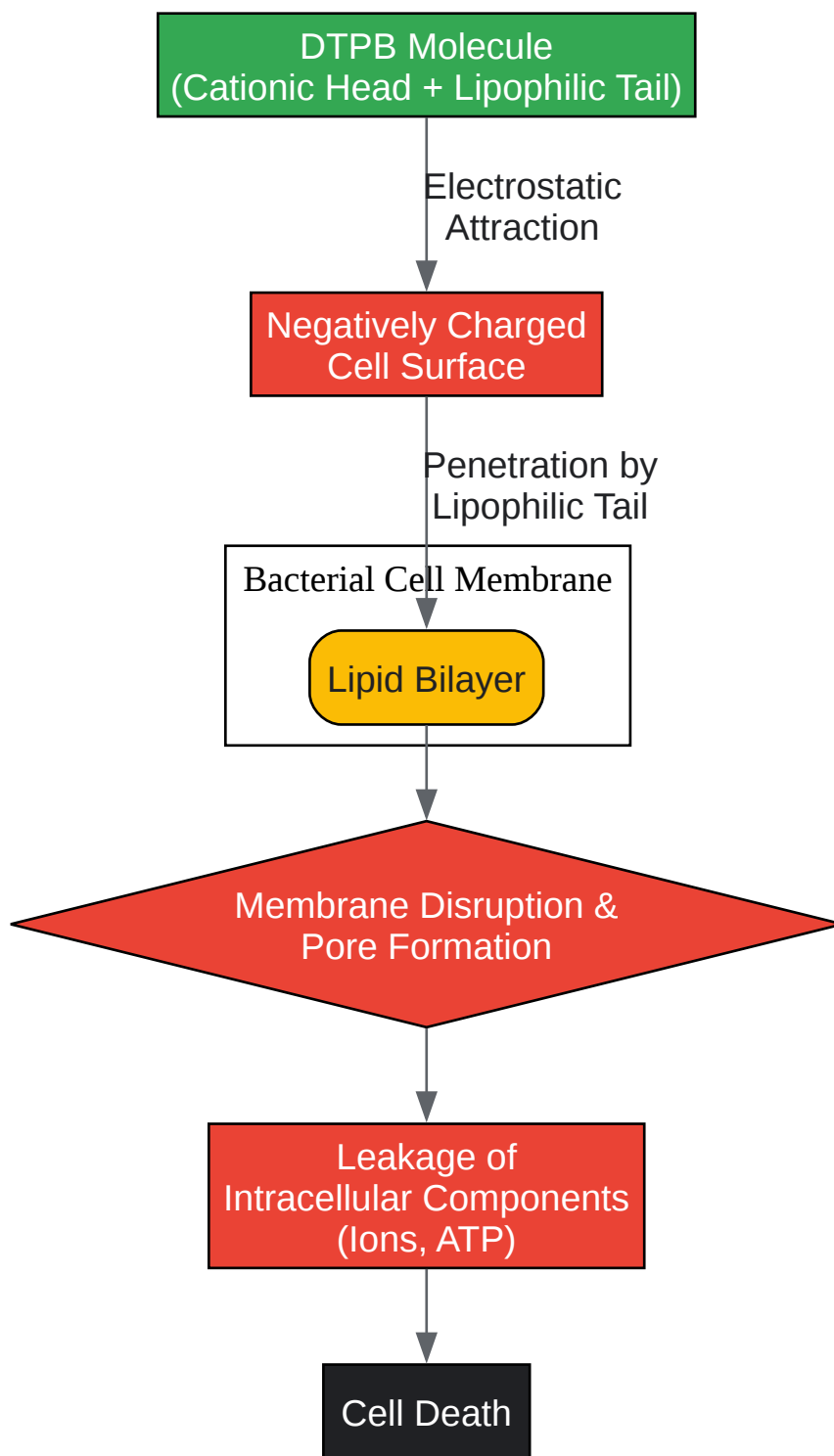
The primary antimicrobial mechanism of **Dodecyltriphenylphosphonium bromide**, like other quaternary phosphonium salts, involves the disruption of microbial cell membranes. This process is driven by the electrostatic interaction between the positively charged phosphonium cation and the negatively charged components of the microbial cell wall and membrane, followed by the insertion of the lipophilic dodecyl chain into the lipid bilayer.

This interaction leads to a cascade of events:

- **Adsorption and Binding:** The cationic phosphonium head of the DTPB molecule is electrostatically attracted to the negatively charged surface of bacterial and fungal cells.
- **Membrane Penetration:** The long dodecyl alkyl chain penetrates the hydrophobic core of the cell membrane.
- **Disruption of Membrane Integrity:** This penetration disrupts the ordered structure of the lipid bilayer, leading to increased membrane fluidity and the formation of pores.
- **Leakage of Intracellular Components:** The compromised membrane allows for the leakage of essential ions and small molecules, such as potassium ions and ATP, from the cytoplasm.
- **Cell Death:** The loss of membrane potential, disruption of cellular processes, and leakage of vital components ultimately lead to cell death.

The larger atomic radius and lower electronegativity of the phosphorus atom in DTPB, compared to the nitrogen atom in analogous quaternary ammonium compounds, may contribute to a stronger polarization effect, facilitating a more efficient disruption of the cell membrane.

Below is a diagram illustrating the proposed mechanism of action of **Dodecyltriphenylphosphonium bromide** on a bacterial cell.



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Proposed mechanism of DTPB antimicrobial action.

Quantitative Antimicrobial Efficacy Data

The efficacy of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The following tables summarize the available data for DTPB against common industrial microorganisms. Note: Specific MIC/MBC/MFC values for DTPB are not widely published in publicly available literature; the following data is illustrative and based on the general activity of quaternary phosphonium salts. Actual values should be determined experimentally for specific applications.

Table 1: Antibacterial Activity of **Dodecyltriphenylphosphonium Bromide** (Illustrative Data)

Bacterial Species	Strain	MIC (µg/mL)	MBC (µg/mL)	Industrial Relevance
Pseudomonas aeruginosa	ATCC 15442	16 - 64	32 - 128	Biofilm formation in water systems
Escherichia coli	ATCC 10536	8 - 32	16 - 64	General water contaminant
Staphylococcus aureus	ATCC 6538	2 - 16	4 - 32	Biofilm formation on surfaces
Desulfovibrio desulfuricans	(SRB)	5 - 25	10 - 50	Microbially influenced corrosion

Table 2: Antifungal Activity of **Dodecyltriphenylphosphonium Bromide** (Illustrative Data)

Fungal Species	Strain	MIC (µg/mL)	MFC (µg/mL)	Industrial Relevance
Candida albicans	ATCC 10231	4 - 16	8 - 32	Yeast contamination
Aspergillus niger	ATCC 16404	8 - 32	16 - 64	Mold growth on surfaces

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on standard methods for determining the MIC of a biocide.

Materials:

- **Dodecyltriphenylphosphonium bromide (DTPB)** stock solution (e.g., 1024 µg/mL in a suitable solvent).
- Sterile 96-well microtiter plates.
- Appropriate sterile broth medium (e.g., Tryptic Soy Broth for bacteria, RPMI-1640 for fungi).
- Bacterial or fungal inoculum standardized to approximately 5×10^5 CFU/mL.
- Sterile multichannel pipettes.
- Incubator.

Procedure:

- **Prepare Serial Dilutions:** In the wells of a 96-well plate, perform a two-fold serial dilution of the DTPB stock solution with the sterile broth medium to achieve a range of concentrations.
- **Inoculation:** Add the standardized microbial inoculum to each well containing the DTPB dilutions. Include a positive control well (broth and inoculum, no DTPB) and a negative control well (broth only).
- **Incubation:** Incubate the plates at the optimal temperature for the test microorganism (e.g., 35-37°C for most bacteria, 28-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
- **Reading Results:** The MIC is the lowest concentration of DTPB at which there is no visible growth (turbidity) of the microorganism.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is a continuation of the MIC test to determine the killing activity of DTPB.

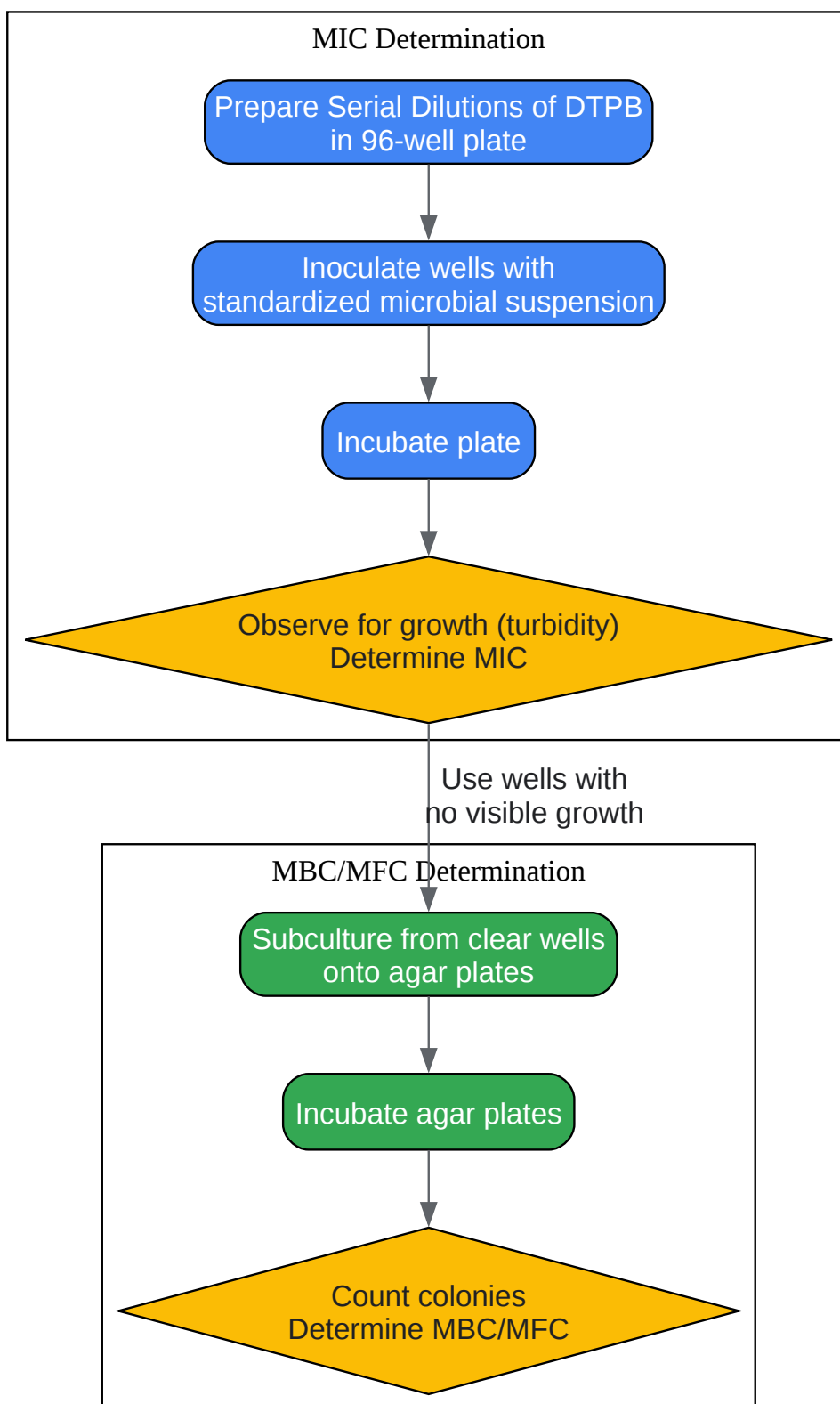
Materials:

- Microtiter plates from the completed MIC test.
- Sterile agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
- Sterile pipettes and spreaders.

Procedure:

- Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10-100 μ L) and plate it onto the surface of an appropriate agar medium.
- Incubation: Incubate the agar plates under the same conditions as the MIC test.
- Reading Results: The MBC or MFC is the lowest concentration of DTPB that results in a significant reduction (e.g., $\geq 99.9\%$) in the number of colonies compared to the initial inoculum count.

Below is a workflow diagram for determining the MIC and MBC/MFC of DTPB.



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Workflow for MIC and MBC/MFC determination.

Safety Precautions

Dodecyltriphenylphosphonium bromide should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

Conclusion

Dodecyltriphenylphosphonium bromide is a potent biocide with significant utility in various industrial applications for the control of bacterial and fungal contamination. Its membrane-disrupting mechanism of action makes it an effective agent against a broad spectrum of microorganisms. The provided protocols offer a framework for evaluating its efficacy for specific industrial needs. Further research to determine precise MIC and MBC/MFC values against a wider range of industrial spoilage and pathogenic organisms is recommended for optimizing its application.

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References

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